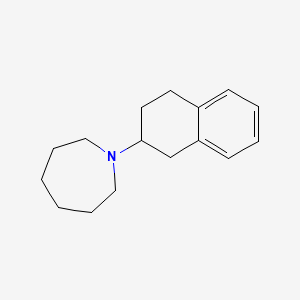
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine is a complex organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its hexahydro structure, which indicates the presence of six hydrogen atoms, and a tetrahydronaphthalenyl group, which is a partially hydrogenated naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine typically involves a multi-step process. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Diels-Alder reaction can be employed to form the tetrahydronaphthalene ring, followed by subsequent functionalization and cyclization to form the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to facilitate the cyclization process. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Solvents and reagents used in the process are chosen based on their ability to promote the desired reactions while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated compounds.
Scientific Research Applications
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-azepine can be compared with other similar compounds, such as:
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine: This compound has a similar structure but contains a six-membered pyridine ring instead of an azepine ring.
Hexahydro-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-piperidine: This compound features a piperidine ring, which is also a six-membered ring but with different chemical properties.
The uniqueness of this compound lies in its seven-membered azepine ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts.
Properties
CAS No. |
23853-47-6 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)azepane |
InChI |
InChI=1S/C16H23N/c1-2-6-12-17(11-5-1)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-8,16H,1-2,5-6,9-13H2 |
InChI Key |
NGYPTABXXSQOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















